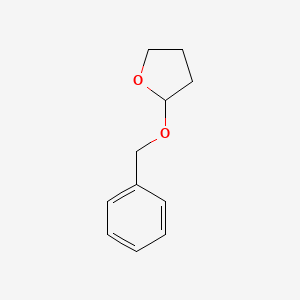

2-(Benzyloxy)tetrahydrofuran

Description

BenchChem offers high-quality 2-(Benzyloxy)tetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)tetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyoxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHWVPFGVJYAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)tetrahydrofuran: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Heterocycles in Synthesis

In the intricate landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. The ability to selectively mask and unmask reactive sites on a molecule dictates the feasibility and efficiency of complex synthetic routes. Within this context, 2-(Benzyloxy)tetrahydrofuran emerges as a valuable, albeit nuanced, building block. Its structure marries the versatile reactivity of the tetrahydrofuran (THF) ring with the robust protection afforded by the benzyl group. This guide, intended for the discerning scientist, moves beyond a cursory overview to provide a deep, mechanistic understanding of 2-(Benzyloxy)tetrahydrofuran, its synthesis, and its strategic deployment in contexts ranging from protecting group chemistry to the design of novel therapeutic agents. As a Senior Application Scientist, my objective is to not only present established protocols but to illuminate the underlying chemical principles that govern the utility of this compound, thereby empowering researchers to innovate and troubleshoot with confidence.

Molecular Architecture and Physicochemical Profile

2-(Benzyloxy)tetrahydrofuran is a cyclic ether characterized by a tetrahydrofuran ring substituted at the 2-position with a benzyloxy group. This seemingly simple structure gives rise to a unique combination of properties derived from its constituent parts.

Chemical Structure and Identifiers

The fundamental structure consists of a five-membered saturated heterocyclic ring containing one oxygen atom (the tetrahydrofuran moiety) and a benzyl ether linkage at the anomeric carbon.

Systematic Name: 2-(phenylmethoxy)oxolane[1][2]

Common Synonyms: 2-(Benzyloxy)tetrahydrofuran, 2-(BENZYLOXY)OXOLANE, Furan, tetrahydro-2-(phenylmethoxy)-[1][2]

Key Identifiers:

Caption: Chemical structure of 2-(Benzyloxy)tetrahydrofuran.

Physicochemical Properties

While experimentally determined physical properties for 2-(Benzyloxy)tetrahydrofuran are not extensively reported in readily available literature, a combination of computed data and comparison with analogous structures provides a reliable profile.

| Property | Value/Description | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid. | Analogous Structures |

| Boiling Point | Estimated to be significantly higher than tetrahydrofuran (66 °C) due to the presence of the benzyl group. Distillation under reduced pressure is advisable to prevent decomposition. | Chemical Principles[3] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated. | Chemical Principles |

| XLogP3 | 2.1 | PubChem (Computed)[1][2] |

| Topological Polar Surface Area | 18.5 Ų | PubChem (Computed)[1][2] |

Spectroscopic Characterization

The structural elucidation of 2-(Benzyloxy)tetrahydrofuran relies on a combination of standard spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include:

-

A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.

-

A characteristic AB quartet for the diastereotopic benzylic protons (-O-CH₂-Ph) around δ 4.4-4.8 ppm.

-

A multiplet for the proton at the anomeric C2 position of the THF ring.

-

A series of multiplets for the remaining methylene protons of the THF ring.

-

-

¹³C NMR: The carbon NMR spectrum should display 11 distinct signals. Predicted chemical shifts include:

-

Signals for the aromatic carbons, with the ipso-carbon appearing around δ 138 ppm and the other aromatic carbons in the δ 127-129 ppm range.[4]

-

A signal for the benzylic carbon (-O-C H₂-Ph) around δ 70-72 ppm.

-

The anomeric carbon of the THF ring (C2) would be the most downfield of the aliphatic carbons.

-

The remaining THF ring carbons would appear in the upfield region of the spectrum.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the functional groups present:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): A strong, characteristic band in the region of 1050-1150 cm⁻¹.[6]

Mass Spectrometry (MS)

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 178 would likely be observed. Key fragmentation patterns would involve:

-

Cleavage of the benzyl group to give a prominent peak at m/z = 91 (tropylium ion).

-

Loss of the benzyloxy group to give a fragment at m/z = 71.

-

Ring cleavage of the tetrahydrofuran moiety.[7]

-

Synthesis and Reactivity

Synthetic Methodologies

A common and effective method for the synthesis of 2-(benzyloxy)tetrahydrofuran involves the acid-catalyzed reaction of 2-hydroxytetrahydrofuran (the hemiacetal tautomer of 4-hydroxybutanal) with benzyl alcohol.

Caption: General synthetic scheme for 2-(Benzyloxy)tetrahydrofuran.

Exemplary Protocol (adapted from related syntheses):

This protocol is based on established procedures for the formation of similar acetals and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 2-hydroxytetrahydrofuran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added benzyl alcohol (1.2 eq).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.05 eq), is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-(benzyloxy)tetrahydrofuran.

Causality in Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent like dichloromethane prevents competition with the alcohol nucleophiles.

-

Acid Catalyst: The acid catalyst is essential to protonate the hydroxyl group of the hemiacetal, converting it into a good leaving group (water) and facilitating nucleophilic attack by benzyl alcohol.

-

Aqueous Work-up with Base: The basic wash is crucial to neutralize the acid catalyst, preventing potential product degradation during concentration and purification.

Chemical Reactivity and Stability

-

Stability: 2-(Benzyloxy)tetrahydrofuran is a cyclic acetal and, as such, is stable to basic and nucleophilic conditions. However, it is labile under acidic conditions, which will hydrolyze the acetal to regenerate 2-hydroxytetrahydrofuran and benzyl alcohol.

-

Peroxide Formation: Like its parent compound, tetrahydrofuran, 2-(benzyloxy)tetrahydrofuran has the potential to form explosive peroxides upon prolonged exposure to air and light.[8] It is therefore advisable to store it under an inert atmosphere and away from light. The presence of peroxides can be tested for and quenched using standard laboratory procedures.

-

Deprotection (Cleavage of the Benzyl Ether): The benzyl group can be cleaved under various conditions, most commonly through catalytic hydrogenolysis (e.g., H₂, Pd/C).[9] This reaction is typically high-yielding and clean, producing toluene as a byproduct. Oxidative cleavage methods can also be employed.[10] The choice of deprotection strategy will depend on the other functional groups present in the molecule.

Applications in Drug Discovery and Organic Synthesis

The utility of 2-(Benzyloxy)tetrahydrofuran lies in its dual functionality: the tetrahydrofuran ring can serve as a key structural motif in bioactive molecules, while the benzyloxy group acts as a versatile protecting group.

The Tetrahydrofuran Moiety in Bioactive Molecules

The tetrahydrofuran ring is a common scaffold in a wide range of natural products and pharmaceuticals.[11] Its inclusion in a molecule can influence solubility, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design. In the context of HIV protease inhibitors, for instance, substituted tetrahydrofuran moieties have been successfully employed as P2 ligands, demonstrating their ability to form crucial interactions within the enzyme's active site.[12]

The Benzyl Ether as a Protecting Group

The benzyl group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its facile removal by hydrogenolysis. In the case of 2-(benzyloxy)tetrahydrofuran, the benzyloxy group effectively masks the reactive hemiacetal functionality of 2-hydroxytetrahydrofuran. This allows for chemical transformations to be performed on other parts of a molecule without interference from the anomeric hydroxyl group.

Caption: Workflow illustrating the use of the benzyl group as a protecting strategy.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)tetrahydrofuran is not widely available, its handling precautions can be inferred from the properties of tetrahydrofuran and benzyl ethers.

-

Flammability: The compound is expected to be flammable. Keep away from heat, sparks, and open flames.[13]

-

Peroxide Formation: As a cyclic ether, it may form explosive peroxides. Store in a tightly sealed container under an inert atmosphere and away from light. Test for the presence of peroxides before distillation or concentration.[8]

-

Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

2-(Benzyloxy)tetrahydrofuran represents a synthetically useful molecule that combines the structural features of a bioactive heterocyclic scaffold with the practicality of a robust protecting group. Its application in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications, is predicated on a thorough understanding of its reactivity and handling requirements. While detailed characterization data in the public domain is somewhat sparse, the principles outlined in this guide provide a solid foundation for its effective use in the laboratory. As the demand for novel heterocyclic compounds in drug discovery continues to grow, it is anticipated that the utility of well-designed building blocks such as 2-(benzyloxy)tetrahydrofuran will become increasingly appreciated.

References

-

Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11073970, 2-(Benzyloxy)tetrahydrofuran. Retrieved from [Link]

-

Gayan, P., et al. (2007). The use of 2-hydroperoxytetrahydrofuran as a reagent to sequence cytosine and to probe non-Watson-Crick DNA structures. Nucleic Acids Research, 18(3), 713-718. [Link]

-

Marco-Contelles, J., et al. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Molecules, 11(11), 917-925. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(14), 1887-1906. [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)tetrahydrofuran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Capriati, V., & Perna, F. M. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 3-12. [Link]

-

Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. [Link]

-

ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(10), 5480-5486. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

MACL. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

-

International Journal of Research in Pure and Chemistry. (n.d.). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2020). Co-Oligomers of Renewable and “Inert” 2-MeTHF and Propylene Oxide for Use in Bio-Based Adhesives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information For Chain End-Group Selectivity Using an Organometallic Al(III)/K(I) Ring-Opening Copolymeriza. Retrieved from [Link]

-

ResearchGate. (n.d.). A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. Retrieved from [Link]

-

The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Retrieved from [Link]

-

MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

ACS Omega. (2025, November 21). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Retrieved from [Link]

-

UD Technologies. (n.d.). Rotary Evaporator Solvent Chart. Retrieved from [Link]

- Google Patents. (n.d.). US4919765A - Process for the purification of tetrahydrofuran.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [https://org prepping.info/ACS/JOC/joc97-7512.pdf]([Link] prepping.info/ACS/JOC/joc97-7512.pdf)

-

ResearchGate. (n.d.). FT IR vibrational frequencies for absorption bands in the range 750 1300 cm −1. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. 2-(Benzyloxy)tetrahydrofuran | C11H14O2 | CID 11073970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4919765A - Process for the purification of tetrahydrofuran - Google Patents [patents.google.com]

- 4. Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpc.com [ijrpc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Catalytic Synthesis of 2-(Benzyloxy)tetrahydrofuran

Strategic Overview & Application Scope

The synthesis of 2-(benzyloxy)tetrahydrofuran from 2,3-dihydrofuran (2,3-DHF) and benzyl alcohol (BnOH) represents a fundamental transformation in organic synthesis, serving two primary roles in drug development and natural product synthesis:

-

Hydroxyl Protection: It introduces the tetrahydrofuranyl (THF) protecting group. While less common than the tetrahydropyranyl (THP) group, the THF ether is often preferred when a slightly more acid-labile group is required or when the 5-membered ring conformation influences the stereochemical outcome of adjacent centers.

-

Glycosyl Donor Mimicry: The product acts as a simplified model for furanose glycosides, making it an essential substrate for studying glycosylation mechanisms without the complexity of full sugar scaffolds.

This reaction is an acid-catalyzed electrophilic addition of an alcohol to an enol ether. Unlike 2,5-dihydrofuran, 2,3-dihydrofuran possesses significant enolic character, making it highly reactive toward nucleophiles upon protonation.

Mechanistic Insight

The reaction follows a Markovnikov addition pathway. The driving force is the formation of a resonance-stabilized oxocarbenium ion intermediate.

Reaction Pathway Diagram

The following diagram illustrates the critical transition from the neutral enol ether to the stable acetal product.

Caption: Figure 1. Acid-catalyzed addition mechanism via oxocarbenium intermediate.

Critical Considerations

-

Reversibility: The reaction is reversible. The presence of water will hydrolyze the product back to benzyl alcohol and 2-hydroxytetrahydrofuran (lactol). Anhydrous conditions are non-negotiable.

-

Polymerization: 2,3-DHF is prone to cationic polymerization if the acid concentration is too high or the temperature is uncontrolled.

-

Volatility: 2,3-DHF has a boiling point of ~54°C. It must be handled with care to prevent stoichiometric mismatch due to evaporation.

Catalyst Selection Guide

Selecting the right acid catalyst is a balance between reaction rate and suppression of side reactions (polymerization).

| Catalyst | Acidity (pKa) | Rate | Risk Profile | Recommended Use Case |

| PPTS (Pyridinium p-toluenesulfonate) | ~5.2 | Moderate | Low | Standard Protocol. Best for complex substrates. |

| p-TsOH (p-Toluenesulfonic acid) | -2.8 | Fast | High | Large scale, simple substrates. Requires strict temp control. |

| Amberlyst-15 | (Solid Acid) | Moderate | Low | Green Chemistry. Filtration removes catalyst; no aqueous workup needed. |

| TFA (Trifluoroacetic acid) | 0.23 | Fast | Moderate | When non-sulfonic acids are required. |

Experimental Protocol

Standard Operating Procedure (PPTS Method)

Scale: 10 mmol (based on Benzyl Alcohol) Target Yield: 85–95%

Reagents:

-

Benzyl alcohol (1.08 g, 10.0 mmol, 1.0 equiv)

-

2,3-Dihydrofuran (1.05 g, 15.0 mmol, 1.5 equiv) [Note: Excess used to account for volatility]

-

PPTS (125 mg, 0.5 mmol, 5 mol%)

-

Dichloromethane (DCM), Anhydrous (20 mL)

-

Triethylamine (Et3N) for quenching

Step-by-Step Workflow:

-

System Prep: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Solvation: Add Benzyl alcohol (10 mmol) and anhydrous DCM (20 mL). Stir at Room Temperature (RT).

-

Catalyst Addition: Add PPTS (5 mol%) in one portion. Ensure it dissolves or forms a fine suspension.

-

Substrate Addition:

-

Cool the mixture to 0°C (ice bath). Critical: This suppresses initial exotherm and polymerization.

-

Add 2,3-Dihydrofuran dropwise via syringe over 5 minutes.

-

-

Reaction: Remove ice bath and allow to warm to RT. Stir for 2–4 hours.

-

Quench: Add Triethylamine (0.5 mL) to neutralize the acid. Stir for 5 minutes.

-

Workup:

-

Dilute with Et2O (30 mL) to precipitate pyridinium salts.

-

Wash organic layer with NaHCO3 (sat. aq., 1 x 20 mL) and Brine (1 x 20 mL).

-

Dry over Na2SO4, filter, and concentrate under reduced pressure (keep bath < 40°C to avoid product degradation).

-

-

Purification: Flash column chromatography on silica gel (eluent: 95:5 Hexane/EtOAc + 1% Et3N). Note: The 1% Et3N buffers the silica to prevent acid-catalyzed hydrolysis on the column.

Workflow Visualization

Caption: Figure 2. Operational workflow for the synthesis of 2-(benzyloxy)tetrahydrofuran.

Validation & Characterization

Trust but verify. The following data confirms the identity of 2-(Benzyloxy)tetrahydrofuran .

NMR Expectations (CDCl3)

The product is a racemate. The key diagnostic signal is the anomeric proton.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| 1H | 7.25 - 7.35 | Multiplet (5H) | Aromatic (Ph) |

| 1H | 5.25 | dd | H-2 (Anomeric) - Diagnostic |

| 1H | 4.70 & 4.48 | AB System (d) | O-CH2-Ph (Benzylic) |

| 1H | 3.85 - 3.95 | Multiplet | H-5a |

| 1H | 3.75 - 3.85 | Multiplet | H-5b |

| 1H | 1.80 - 2.10 | Multiplet (4H) | H-3, H-4 |

Quality Control Checks

-

Acid Trace: If the product degrades upon storage (turning yellow/smelling of benzaldehyde), residual acid is present. Store over a few pellets of KOH or in a base-washed vial.

-

Hydrolysis: Appearance of a broad -OH stretch in IR (~3400 cm-1) indicates decomposition back to benzyl alcohol.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP/THF protection methodologies).

-

Bolte, J., et al. (1986). "Enzymatic resolution of 2-substituted tetrahydrofurans." Tetrahedron Letters, 27(6), 749-752. (Describes synthesis and characterization of alkoxy-tetrahydrofurans).

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." The Journal of Organic Chemistry, 42(23), 3772–3774. (Foundational paper establishing PPTS as the superior catalyst for sensitive enol ether protections).

-

PubChem. (2025).[3] "2-(Benzyloxy)tetrahydro-2H-pyran Compound Summary." (Used for analog spectral verification).

Sources

Lewis acid activation of 2-benzyloxytetrahydrofuran for glycosylation

Application Note: Lewis Acid Activation of 2-Benzyloxytetrahydrofuran for Stereoselective Glycosylation

Executive Summary

This application note details the activation of 2-benzyloxytetrahydrofuran as a glycosyl donor model for the synthesis of furanosides. Unlike pyranosides (six-membered rings), furanosides (five-membered rings) lack the rigid chair conformation that simplifies stereochemical prediction. Consequently, the synthesis of nucleoside analogs and furanose-containing antibiotics relies heavily on understanding the unique conformational dynamics of the five-membered oxocarbenium ion.

This guide provides a validated protocol for Lewis acid-mediated glycosylation, grounded in the "Inside Attack" model established by Woerpel et al. It addresses the critical parameters of Lewis acid selection (

Mechanistic Grounding: The "Inside Attack" Model

To achieve high fidelity in glycosylation, one must move beyond simple steric arguments. The stereochemical outcome of 2-benzyloxytetrahydrofuran activation is dictated by the conformation of the intermediate oxocarbenium ion.

The Pathway

-

Activation: The Lewis acid (LA) coordinates with the exocyclic oxygen of the benzyloxy group (the leaving group).

-

Ionization: The C2–O bond cleaves, expelling the benzyl ether and generating a cyclic oxocarbenium ion.

-

Nucleophilic Attack: The acceptor (alcohol) attacks the oxocarbenium ion.[1]

Stereoelectronic Control

According to the Woerpel model, the five-membered oxocarbenium ion adopts an envelope conformation .[2][3] Nucleophilic attack does not occur primarily based on steric hindrance (trans to the C3 substituent), but rather via "Inside Attack" :

-

The nucleophile approaches from the face that permits a staggered arrangement between the forming

bond and the adjacent -

"Outside Attack" is disfavored as it leads to an eclipsed interaction in the transition state.[3]

Mechanistic Diagram

Caption: Figure 1. The activation pathway showing the critical bifurcation at the oxocarbenium ion stage. The "Inside Attack" trajectory minimizes torsional strain.

Experimental Protocol

Objective: Stereoselective glycosylation of a primary alcohol using 2-benzyloxytetrahydrofuran.

Materials & Reagents

| Reagent | Role | Specifications |

| 2-Benzyloxytetrahydrofuran | Donor | Dried over molecular sieves (4Å) for 12h. |

| Acceptor (e.g., 1-Octanol) | Nucleophile | 1.2 equivalents relative to donor. |

| TMSOTf | Lewis Acid | Trimethylsilyl trifluoromethanesulfonate. Freshly distilled or high-purity grade. |

| Dichloromethane (DCM) | Solvent | Anhydrous, passed through activated alumina columns. |

| 2,6-Di-tert-butylpyridine (DTBP) | Acid Scavenger | Optional; prevents acid-catalyzed degradation of product. |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of argon.

-

Allow the flask to cool to room temperature under positive argon pressure.

Step 2: Substrate Loading

-

Add 2-benzyloxytetrahydrofuran (1.0 mmol, 178 mg) to the flask.

-

Add the Acceptor (1.2 mmol).

-

Dissolve in anhydrous DCM (10 mL, 0.1 M concentration).

-

Optional: Add DTBP (1.5 mmol) if the acceptor is acid-sensitive.

Step 3: Temperature Equilibration

-

Submerge the flask in a cooling bath.

-

Standard: -78°C (Dry ice/Acetone) for kinetic control.

-

Optimization: If conversion is low, warm to -40°C (Acetonitrile/Dry ice).

-

Step 4: Lewis Acid Activation

-

Load TMSOTf (0.1 - 1.0 equiv depending on reactivity) into a gas-tight syringe.

-

Note: For acetal exchange, catalytic amounts (0.1 equiv) are often sufficient. For difficult couplings, stoichiometric amounts may be used.

-

-

Add the Lewis acid dropwise over 5 minutes along the side of the flask wall to pre-cool the reagent.

-

Stir at -78°C for 1–4 hours. Monitor by TLC (Silica gel, Hexanes/EtOAc).

Step 5: Quenching and Workup

-

Quench the reaction at -78°C by adding Triethylamine (

, 0.5 mL). -

Remove the cooling bath and allow to warm to room temperature.

-

Dilute with

(30 mL) and wash with saturated -

Dry over

, filter, and concentrate in vacuo.

Optimization & Troubleshooting Guide

The stereoselectivity of furanosylation is highly sensitive to reaction conditions. Use the matrix below to troubleshoot low yield or poor diastereomeric ratios (dr).

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Strong coordination of Lewis Acid to leaving group (BnO) is insufficient. | Switch from |

| Poor Stereoselectivity | Lower temperature to -78°C to enforce the oxocarbenium ( | |

| Hydrolysis Products | Moisture contamination. | Ensure Schlenk lines are vacuum-purged (3x). Use 4Å molecular sieves in the reaction flask (powdered, activated). |

| Anomerization | Product equilibrating post-reaction. | Quench at low temperature (-78°C) immediately upon consumption of starting material. Use DTBP buffer. |

Solvent Effects Visualization

Solvent polarity dictates the "tightness" of the ion pair formed between the oxocarbenium ion and the counterion (e.g., OTf-).

Caption: Figure 2. Solvent influence on the nature of the cationic intermediate.

References

-

Woerpel, K. A. (1999). "A Stereoelectronic Model to Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions." Journal of the American Chemical Society, 121(51), 12208–12209.[5]

-

Larsen, C. H., Ridgway, B. H., Shaw, J. T., & Woerpel, K. A. (1999).[5] "Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions." Journal of the American Chemical Society, 121, 12208.[5]

-

Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 43(8), 1144–1153.

-

Lowary, T. L. (2015). "Selective Glycosylations with Furanosides: Synthetic Methods and Catalysts." Carbohydrate Research, 403, 13-22.

Sources

- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 2. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Keith Woerpel - Google Scholar [scholar.google.com]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Alkoxytetrahydrofurans

Welcome to the technical support center for the synthesis of 2-alkoxytetrahydrofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of these valuable heterocyclic motifs. The 2-alkoxytetrahydrofuran core is a prevalent feature in numerous natural products and biologically active molecules, making its stereoselective synthesis a critical objective in modern organic chemistry.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic rationale, empowering you to diagnose and resolve challenges in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-alkoxytetrahydrofurans. Each answer provides a causative explanation and actionable solutions.

Question 1: My reaction yields a poor diastereomeric ratio (d.r.), often close to 1:1. How can I improve the stereoselectivity?

Answer: This is a frequent challenge, typically indicating that the energy difference between the diastereomeric transition states is minimal under your current reaction conditions. Achieving high selectivity requires manipulating the reaction environment to favor one transition state over the other.

-

Causality: The formation of different diastereomers proceeds through distinct transition states. The product ratio is determined by the difference in their activation energies (ΔΔG‡). To improve selectivity, you must increase this energy gap.

-

Troubleshooting Steps:

-

Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) is often the most effective initial step.[2] This makes the reaction more sensitive to small differences in activation energy, thereby favoring the pathway through the more stable, lower-energy transition state.[2]

-

Screen Lewis Acid Catalysts: The choice of Lewis acid is critical as it influences the structure and stability of the key oxocarbenium ion intermediate. A stronger, more coordinating Lewis acid can create a more organized, rigid transition state, enhancing stereodifferentiation.

-

Action: Conduct a catalyst screen with acids of varying strengths and steric profiles, such as TiCl₄, SnBr₄, InCl₃, or TMSOTf.[1][2][3] For example, Brønsted or Lewis acid-mediated cyclization of γ-hydroxyvinylsilanes with TiCl₄ has been shown to afford 2,5-trans-disubstituted tetrahydrofurans with high diastereoselectivity.[1]

-

-

Evaluate Solvent Effects: The solvent's polarity and ability to coordinate with the catalyst or intermediates can profoundly impact transition state stability.[4]

-

Action: Test a range of solvents. Non-coordinating solvents like dichloromethane (CH₂Cl₂) are common. However, sometimes coordinating solvents like diethyl ether can improve selectivity by modulating the Lewis acidity of the catalyst or stabilizing a specific transition state geometry.[2]

-

-

Leverage Substrate Control: The inherent stereochemistry of your starting material is a powerful tool.

-

Alkene Geometry: The E/Z geometry of the alkene in the precursor (e.g., a homoallylic alcohol) can directly dictate the relative stereochemistry of the final product.[1][2] Ensure the geometric purity of your starting material.

-

Steric Directing Groups: Introducing bulky substituents on the substrate can bias the approach of reagents, forcing the cyclization to proceed through a less sterically hindered transition state. The steric bulk of substituents at the C2 position, for instance, can significantly influence the diastereoselectivity of additions to the intermediate oxonium ion.[1]

-

Intramolecular Interactions: Designing substrates capable of intramolecular hydrogen bonding can pre-organize the molecule into a specific conformation, leading to enhanced diastereoselectivity during cyclization.[5]

-

-

Question 2: My reaction is plagued by side products, such as elimination to form dienes or skeletal rearrangements. What causes this and how can it be prevented?

Answer: The formation of such side products typically arises from the high reactivity of the central oxocarbenium ion intermediate. If this intermediate is not trapped efficiently by the desired nucleophile, it can undergo alternative, non-productive pathways.[2]

-

Causality: Oxocarbenium ions are potent electrophiles. In the absence of a suitable and readily available nucleophile, they can be quenched by proton elimination from an adjacent carbon (leading to alkenes/dienes) or undergo Wagner-Meerwein type rearrangements to form more stable carbocationic species.

-

Troubleshooting Steps:

-

Employ Milder Conditions: Highly reactive intermediates are often a consequence of overly harsh conditions.

-

Action: Use a milder Lewis acid or reduce the catalyst loading.[2] Similarly, running the reaction at a lower temperature can temper the reactivity of the intermediate, giving the desired cyclization pathway a kinetic advantage.

-

-

Increase Nucleophile Concentration/Reactivity: Ensure the intramolecular nucleophile (e.g., the alcohol) is poised for efficient cyclization. If the reaction is intermolecular, using a higher concentration of the external nucleophile can improve trapping efficiency.

-

Consider Protecting Group Strategy: The electronic nature of protecting groups elsewhere in the molecule can influence the stability of the oxocarbenium ion. Highly electron-withdrawing groups can destabilize the cation, potentially promoting undesired pathways. Conversely, some reactive functional groups in furan-based precursors may require protection to prevent the formation of polymeric side products, known as humins.[6]

-

Question 3: Which synthetic strategies are considered most reliable for achieving high diastereoselectivity in 2-alkoxytetrahydrofuran synthesis?

Answer: Several robust strategies have been developed that offer predictable and high levels of stereocontrol. The choice depends on the specific substitution pattern desired.

-

Oxonium-Prins Cyclization: This is a powerful and widely used method involving the cyclization of a γ,δ-unsaturated oxonium ion. High stereocontrol can be achieved, particularly when the alkene is part of a styrene moiety, as cyclization proceeds via a stabilized benzylic cation. This often favors the formation of 2,3-cis products through a dipseudoequatorial transition state.[7]

-

Radical Cyclization of Haloacetals: This method provides excellent diastereoselectivity for 2-alkoxytetrahydrofurans. The reaction is believed to proceed through a highly ordered, chair-like transition state where the alkoxy substituent occupies a pseudoaxial position to gain stabilization from the anomeric effect, leading to d.r. values often exceeding 98:2.[1]

-

[3+2] Cycloadditions: The rhodium-catalyzed reaction of diazo compounds with aldehydes generates carbonyl ylides, which can undergo [3+2] cycloaddition with alkenes. This approach is highly effective for constructing polysubstituted tetrahydrofurans, often with excellent diastereoselectivity, yielding a single diastereomer in many cases.[1]

-

Palladium-Catalyzed Oxidative Cyclization: This strategy is effective for the cyclization of alkenols. Diastereoselectivity, which can be modest in simple systems, is dramatically improved by incorporating a functional group capable of intramolecular hydrogen bonding. This enforces a conformational constraint on the transition state, directing the stereochemical outcome.[5]

Question 4: I have successfully synthesized a mixture of diastereomers, but their separation is proving difficult. What purification techniques are most effective?

Answer: Since diastereomers possess different physical and chemical properties, they can be separated using standard laboratory techniques.[8] The key is to find a condition that exploits these differences.

-

Troubleshooting Steps:

-

High-Performance Column Chromatography: This is the most common method.

-

Action: Systematically screen different solvent systems (eluents) with varying polarities on analytical TLC plates to maximize the separation (ΔR_f) between the spots. For particularly challenging separations, consider using reversed-phase (C18) flash chromatography, as the different partitioning behavior of diastereomers in a polar mobile phase can enable separation.[8]

-

-

Recrystallization: If your product is a solid, this method can be exceptionally effective for obtaining a single, highly pure diastereomer.

-

Action: Screen a variety of solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.

-

-

Lewis Acid Complexation (Advanced): In specific cases, a Lewis acid can be used to selectively coordinate with one diastereomer in a mixture.[9] This complex may precipitate from the solution, allowing for the enrichment of the other diastereomer in the liquid phase, which can then be isolated.[9]

-

Data Summary Tables

The following tables summarize the impact of key reaction parameters on diastereoselectivity, based on findings from the chemical literature.

Table 1: Effect of Lewis Acid Catalyst on a Model Oxonium-Prins Cyclization

| Entry | Lewis Acid (1.1 equiv) | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | SnBr₄ | -78 | 95:5 | [7] |

| 2 | TiCl₄ | -78 | 90:10 | [1] |

| 3 | InCl₃ | -40 | 85:15 | [2] |

| 4 | TMSOTf | -78 | 92:8 | [2] |

Note: Ratios are illustrative and highly substrate-dependent.

Table 2: Influence of Solvent and Temperature on Diastereoselectivity

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (Product A:B) | Reference |

| 1 | CH₂Cl₂ | 25 | 60:40 | [10] |

| 2 | CH₂Cl₂ | -78 | 88:12 | [2] |

| 3 | Diethyl Ether | -78 | 94:6 | [2] |

| 4 | Acetonitrile | 25 | 55:45 | [10] |

Note: Data represents generalized trends observed in stereoselective reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Diastereoselective Oxonium-Prins Cyclization

This protocol provides a representative workflow for the cyclization of a homoallylic alcohol with an aldehyde to form a 2,3-disubstituted tetrahydrofuran.

1. Preparation:

-

Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

-

Dry the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

-

Ensure the homoallylic alcohol and aldehyde are pure and dry.

2. Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

-

Dissolve the substrates in anhydrous dichloromethane (to a concentration of ~0.1 M).

-

Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

3. Cyclization:

-

Slowly add the Lewis acid (e.g., SnBr₄, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

4. Workup and Quenching:

-

Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a pre-determined eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

-

Characterize the purified products by ¹H NMR, ¹³C NMR, and HRMS to confirm their structure and determine the diastereomeric ratio via integration of characteristic signals.

Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Stereoselectivity

This flowchart provides a logical sequence of steps to optimize a reaction for higher diastereoselectivity.

Caption: A decision tree for systematically troubleshooting and optimizing diastereoselectivity.

Diagram 2: Simplified Mechanism of Oxonium-Prins Cyclization

This diagram illustrates the formation of cis and trans products via chair-like transition states.

Caption: Competing transition states in the Oxonium-Prins cyclization leading to diastereomeric products.

References

- BenchChem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.

- Wolfe, B. M., & Raines, R. T. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.

- White, J. D., & Choi, Y. (2006). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Journal of the American Chemical Society.

- Bellur, E., Böttcher, D., Bornscheuer, U., & Langer, P. (2006). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. Tetrahedron: Asymmetry, 17(6), 892-899.

- Yadav, V., Prasad, D., & Yadav, K. (2019). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Journal of Physical Organic Chemistry.

- Crimmins, M. T., & Pace, J. M. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry.

- Google Patents. (n.d.). Separation of diastereomers - CN1608041A.

-

Bellur, E., Böttcher, D., Bornscheuer, U., & Langer, P. (2006). Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. ResearchGate. Retrieved from [Link]

- Santai Technology. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.

- Langer, P., & Freifeld, I. (2001). Chemoselective, Regioselective, and E/Z-Diastereoselective Synthesis of 2-Alkylidenetetrahydrofurans by Sequential Reactions of Ambident Dianions and Monoanions. The Journal of Organic Chemistry.

- Barrett, A. G. M., & Spilling, C. D. (2010).

- SantaiTech. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.

-

Yadav, V., Prasad, D., & Yadav, K. (2019). On the solvent- and temperature-driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Semantic Scholar. Retrieved from [Link]

- Barrett, A. G. M., & Spilling, C. D. (2010).

-

Langer, P., & Freifeld, I. (2001). Chemoselective, Regioselective, and E/Z-Diastereoselective Synthesis of 2-Alkylidenetetrahydrofurans by Sequential Reactions of Ambident Dianions and Monoanions. ResearchGate. Retrieved from [Link]

- Goti, G., et al. (2024).

- Wang, Z., et al. (2021). Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. Chemical Science.

- The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems [Video]. YouTube.

- Zhang, Q., et al. (2021). Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor. Organic & Biomolecular Chemistry.

-

Wolfe, B. M., & Raines, R. T. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. Retrieved from [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems [mdpi.com]

- 5. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. santaisci.com [santaisci.com]

- 9. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

Technical Support Center: Separating Alpha and Beta Anomers of 2-(Benzyloxy)tetrahydrofuran

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of separating the α and β anomers of 2-(benzyloxy)tetrahydrofuran. This document moves beyond simple instructions to explain the underlying principles and troubleshooting logic essential for success.

Frequently Asked Questions (FAQs)

Q1: What are the α and β anomers of 2-(benzyloxy)tetrahydrofuran, and why are they difficult to separate?

A1: 2-(Benzyloxy)tetrahydrofuran is a cyclic hemiacetal. The carbon atom at position 2 (C2), which is bonded to two oxygen atoms, is the anomeric center. The α and β anomers are diastereomers that differ only in the stereochemical orientation of the benzyloxy group at this C2 position. Anomers can readily interconvert in solution, a process known as mutarotation, which can complicate separation.[1] However, for 2-(benzyloxy)tetrahydrofuran, the bulky benzyloxy group hinders rapid interconversion under standard neutral chromatographic conditions, allowing for separation by techniques like silica gel chromatography.

Q2: Why is the separation of these specific anomers important?

A2: In drug development and natural product synthesis, the precise three-dimensional structure of a molecule is critical to its biological activity. The stereochemistry at the anomeric center can significantly influence how a molecule binds to its target (e.g., an enzyme or receptor). Therefore, isolating a single, pure anomer is often a mandatory step to ensure biological efficacy and to meet regulatory requirements for stereoisomeric purity.

Q3: What is the most effective laboratory-scale method for separating these anomers?

A3: For laboratory-scale purification (milligrams to several grams), flash column chromatography using silica gel is the most common and effective method. The two anomers, being diastereomers, have different spatial arrangements and thus exhibit slightly different polarities. This difference in polarity allows for differential interaction with the stationary phase (silica gel), enabling their separation.[1]

Q4: Can the anomers interconvert back to a mixture after separation?

A4: Yes, although they are relatively stable once separated and stored under appropriate conditions (e.g., dry, aprotic solvent at low temperature). The presence of acid or base catalysts can promote equilibration back to an anomeric mixture. Therefore, it is crucial to use neutral solvents and avoid acidic or basic conditions during workup and storage.

Experimental Protocol: Flash Column Chromatography Separation

This protocol provides a robust method for separating the α and β anomers of 2-(benzyloxy)tetrahydrofuran. The key to this separation is achieving high resolution, which requires careful column packing and solvent selection.

Workflow for Anomer Separation and Verification

Caption: Workflow from method development to final characterization.

Step-by-Step Methodology

-

Thin-Layer Chromatography (TLC) Method Development:

-

Rationale: Before committing to a large-scale column, an optimal solvent system must be identified using TLC. The goal is to find a system that gives a significant difference in retention factor (ΔRf) between the two anomers.

-

Procedure:

-

Dissolve a small amount of the anomeric mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the mixture onto a silica gel TLC plate.

-

Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

-

Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate or vanillin stain).

-

Adjust the solvent ratio until the Rf values are between 0.2 and 0.5, with a clear separation between the two anomer spots.

-

-

-

Column Preparation (Slurry Packing):

-

Rationale: A well-packed column is critical for achieving high resolution. The slurry method prevents air bubbles and channels from forming, which would degrade separation performance.[2]

-

Procedure:

-

Choose a column with an appropriate diameter-to-height ratio (a longer, narrower column generally provides better resolution).

-

In a beaker, mix silica gel with the initial, least polar eluting solvent to form a consistent slurry.

-

With the column stopcock closed, pour the slurry into the column.

-

Open the stopcock and drain some solvent, tapping the column gently to help the silica pack evenly. Add more solvent as needed to ensure the silica bed never runs dry.

-

Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.

-

-

-

Sample Loading:

-

Rationale: The sample must be applied to the column in a concentrated, narrow band. Dry loading is often superior for compounds that are not highly soluble in the initial eluent, as it prevents band broadening.[3]

-

Procedure (Dry Loading):

-

Dissolve the anomeric mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the sand layer in the column.

-

-

-

Elution and Fraction Collection:

-

Rationale: The separation occurs as the mobile phase flows through the column. The less polar anomer will travel faster, while the more polar anomer will interact more strongly with the silica and elute later.

-

Procedure:

-

Carefully add the mobile phase to the column.

-

Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

-

Begin collecting fractions in test tubes or vials immediately.

-

Monitor the elution of compounds using TLC analysis of the collected fractions.

-

-

Typical Chromatographic Parameters

| Parameter | Recommended Value/Type | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, offering good resolving power for diastereomers. |

| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20 v/v) | A common solvent system that provides good selectivity for compounds of moderate polarity. The ratio must be optimized via TLC.[4] |

| Target Rf (α-anomer) | ~0.40 | A higher Rf indicates lower polarity. |

| Target Rf (β-anomer) | ~0.30 | A lower Rf indicates higher polarity. |

| Loading Method | Dry Loading | Minimizes band broadening, leading to sharper peaks and better separation.[3] |

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting common separation issues.

Problem: My TLC shows two distinct spots, but on the column, all my fractions are mixed.

-

Probable Cause 1: Column Overloading. You have loaded too much material for the amount of silica gel used. A general rule is a 1:30 to 1:100 mass ratio of compound to silica. Overloading saturates the stationary phase, preventing proper partitioning and causing bands to broaden and overlap.

-

Solution: Reduce the amount of sample loaded onto the column or use a larger column with more silica gel.[2]

-

Probable Cause 2: Poorly Packed Column. Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without interacting with the stationary phase, leading to a complete loss of separation.

-

Solution: Repack the column using the slurry method, ensuring the silica bed is uniform and has no visible cracks or air bubbles. Never let the top of the silica bed run dry.

Problem: The spots/bands are streaking vertically on the TLC plate and/or the column.

-

Probable Cause 1: Compound Decomposition. 2-(Benzyloxy)tetrahydrofuran, while relatively stable, can be sensitive to acidic silica gel. Streaking can be a sign that the compound is slowly degrading on the stationary phase.

-

Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a streak or new spots appear, your compound is not stable. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5%), but be sure this won't affect your compound.[2]

-

Probable Cause 2: Sample is too concentrated or insoluble. If the sample does not fully dissolve in the mobile phase at the top of the column, it will streak as it slowly dissolves during elution.

-

Solution: Ensure your sample is fully soluble in the eluent. If not, use the dry loading technique described in the protocol to pre-adsorb the sample onto silica.[3]

Problem: My compound is not eluting from the column at all.

-

Probable Cause: The mobile phase is not polar enough. The solvent system you are using does not have sufficient strength to move the compound through the silica gel. This can happen if the initial TLC development was misleading or if conditions changed.

-

Solution: Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, slowly increase the percentage of ethyl acetate. This should increase the eluting power of the mobile phase and move your compound off the column.[2]

Problem: I successfully isolated two separate fractions, but ¹H NMR analysis shows both are still anomeric mixtures.

-

Probable Cause: On-column interconversion or post-separation equilibration. Although less common for this compound under neutral conditions, some interconversion (anomerization) might occur on the column if the silica is slightly acidic or if the run time is excessively long. Alternatively, the pure anomers may have started to equilibrate back to a mixture during solvent evaporation or sample preparation for NMR, especially if any trace acid is present.

-

Solution:

-

Consider using silica gel that has been pre-washed with a slightly basic solution (and then re-neutralized) or using a different stationary phase like alumina.

-

Minimize the time between separation and analysis. After evaporating the solvent, store the pure anomers under an inert atmosphere at low temperatures.

-

Ensure the NMR solvent (e.g., CDCl₃) is neutral.

-

Anomer Characterization by ¹H NMR

The most definitive way to confirm the identity of the separated anomers is through ¹H NMR spectroscopy. The key signal to observe is the anomeric proton (the hydrogen at C2).

-

Distinguishing Feature: The chemical shift (δ) and coupling constant (J) of the anomeric proton are diagnostic.

-

Expected Observations: Due to the "anomeric effect," the proton of one anomer (often the one with an axial benzyloxy group) will typically resonate at a different chemical shift and have a different coupling pattern compared to the other anomer (with an equatorial benzyloxy group). A detailed analysis of the coupling constants to the adjacent C3 protons can help assign the α and β configurations.[5] You should observe two distinct sets of peaks in the anomeric region for the starting mixture, and only one set for each of the purified fractions.

References

-

Shodex. (n.d.). Separation of Anomer. Shodex HPLC Columns and Standards. [Link]

-

Shodex. (n.d.). Prevention of Anomer Separation. Shodex HPLC Columns and Standards. [Link]

-

D'Orazio, N., et al. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. [Link]

- Google Patents. (2014). CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

-

Reddit. (2021). Anomeric Resolution in Chromatography. r/Chempros. [Link]

-

PMC - NIH. (2008). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. [Link]

-

ResearchGate. (2021). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. [Link]

-

PubChem - NIH. (n.d.). 2-(Benzyloxy)tetrahydrofuran. [Link]

-

Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

-

Chromatography Forum. (2006). THF Stability. [Link]

-

PubMed. (2012). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]

-

ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

-

Chromatography Forum. (2005). Sugar Separation Problems. [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: Alpha vs. Beta 2-(Benzyloxy)tetrahydrofuran

This guide provides a comparative analysis of the 1H NMR chemical shifts for 2-(benzyloxy)tetrahydrofuran , distinguishing between the enantiomeric forms (often conflated with anomers in general discussion) and the diastereomeric anomers found in the relevant carbohydrate models (e.g., benzyl 2-deoxyribofuranosides) used in drug development.

Executive Summary:

For the strict structure 2-(benzyloxy)tetrahydrofuran (a mono-substituted ring), the "alpha" and "beta" designations refer to enantiomers (

Mechanistic Basis & Stereochemical Context[1]

The "Alpha/Beta" Distinction

-

Scenario A: Simple Ether (2-Benzyloxy-THF)

-

Scenario B: The Nucleoside Model (Benzyl 2-deoxy-D-ribofuranoside)

-

Nature: Contains additional chiral centers (C3, C4).

-

Relationship: The

(axial) and -

NMR Behavior: Distinct chemical shifts and coupling constants (

) driven by the Anomeric Effect and ring puckering (envelope conformations

-

The Anomeric Effect

In tetrahydrofuranosyl ethers, the electronegative oxygen at C2 prefers the pseudo-axial orientation (

Comparative Analysis: 1H NMR Signatures

Table 1: Diagnostic Shifts for Benzyl 2-deoxy-D-ribofuranoside (Model System)

Note: In this system, the anomeric proton is H-1. For simple 2-benzyloxy-THF, this corresponds to H-2.

| Feature | Alpha Anomer ( | Beta Anomer ( | Diagnostic Causality |

| H-1 Chemical Shift ( | ~5.60 - 5.65 ppm | ~5.30 - 5.35 ppm | The |

| Multiplicity ( | dd (approx. 4-5 Hz) | Pseudo-singlet (br s) | |

| Anomeric Configuration | Axial -OBn | Equatorial -OBn | Thermodynamic product (Alpha) vs Kinetic product (Beta). |

| C-1 Chemical Shift ( | ~103 ppm | ~106 ppm |

Table 2: Chemical Shifts for Simple 2-(Benzyloxy)tetrahydrofuran (Racemate)

Observed in CDCl

| Proton | Shift ( | Multiplicity | Assignment Logic |

| H-2 (Anomeric) | 5.25 - 5.30 | dd ( | Deshielded by two oxygen atoms (O1 and OBn). |

| Benzylic CH | 4.45 - 4.65 | AB system ( | Diastereotopic protons due to the adjacent chiral center (C2). |

| H-5 (Ether | 3.85 - 4.00 | m | Adjacent to ring oxygen; typical ether shift. |

| Aromatic (Ph) | 7.25 - 7.40 | m | Standard phenyl multiplet. |

| H-3 / H-4 | 1.80 - 2.10 | m | Ring methylene protons (shielded). |

Experimental Protocols

Protocol A: Stereoselective Synthesis (Glycosylation)

Objective: Synthesize the model compound with control over

-

Activation: Dissolve 2,3-dihydrofuran (1.0 equiv) and benzyl alcohol (1.2 equiv) in anhydrous DCM.

-

Catalysis: Add catalytic PPTS (pyridinium p-toluenesulfonate) or CSA (camphorsulfonic acid) at 0°C.

-

Kinetic Control: Short reaction time (<1 h) favors the

-anomer. -

Thermodynamic Control: Extended time (>12 h) or Lewis acid (BF

OEt

-

-

Quench: Add Et

N, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: NMR Sample Preparation & Analysis

-

Solvent Choice: Use CDCl

(neutral) or C-

Expert Tip: Benzene-d6 often induces larger

between anomers due to specific solvent-solute stacking (ASIS effect), resolving overlapping signals.

-

-

Acquisition:

-

Standard 1H (16 scans).

-

NOESY 1D: Irradiate the H-1 (anomeric) signal.

-

Alpha: Strong NOE to H-4 (or H-3 cis).

-

Beta: Weak or no NOE to H-4 (trans relationship).

-

-

1H-1H COSY: Essential to trace the spin system from H-1 to H-2a/H-2b.

-

Visualization: Stereochemical Assignment Workflow

Figure 1: Decision tree for assigning stereochemistry based on molecular complexity and NMR data.

References

-

Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin / Organic Chemistry Data. Retrieved from [Link]

- Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of alpha-alkoxy tetrahydrofurans. The Journal of Organic Chemistry.

-

Nanalysis. (2019). Enantiomers – Mirror Image. Retrieved from [Link]

-

RSC Publishing. (2012). Characteristic 1H NMR spectra of β-D-ribofuranosides. Retrieved from [Link]

Sources

A Researcher's Guide to Determining Anomeric Configuration of Tetrahydrofuran Derivatives Using NOE Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. For molecules containing tetrahydrofuran (THF) rings, such as nucleoside analogues and other carbohydrate-based therapeutics, the configuration at the anomeric center is critical to biological activity. An incorrect anomeric assignment can lead to the synthesis of an inactive or even toxic compound. Among the arsenal of analytical techniques available, Nuclear Overhauser Effect (NOE) spectroscopy stands out as a powerful, non-destructive method for unambiguously establishing the anomeric configuration of these molecules in solution.

This guide provides an in-depth comparison of NOE-based methodologies for the stereochemical analysis of THF derivatives. We will explore the underlying principles of NOE, compare different experimental approaches, provide a detailed protocol, and discuss the interpretation of the resulting data.

The Challenge of the Anomeric Center

The anomeric carbon in a cyclic hemiacetal, such as a THF derivative, is a new stereocenter formed during cyclization.[1] This results in two possible diastereomers, termed anomers, designated as α and β.[2][3] These anomers can have vastly different biological properties, making their correct identification essential. While other NMR parameters like coupling constants can provide clues, they are not always definitive, especially in conformationally flexible furanose systems.[4]

The Power of Proximity: The Nuclear Overhauser Effect

The Nuclear Overhauser Effect is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[5][6] This phenomenon is detected using NOE spectroscopy (NOESY) and manifests as a change in the intensity of one NMR peak when another nearby nucleus is perturbed.[7] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it a highly sensitive probe of internuclear distances.[8]

For THF derivatives, the key to determining the anomeric configuration lies in observing specific NOE correlations between the anomeric proton (H-1) and other protons on the furanose ring. The spatial arrangement of these protons differs significantly between the α and β anomers, leading to a unique NOE "fingerprint" for each.

Comparing NOE Techniques: 1D vs. 2D NOESY

The two most common NOE experiments are 1D selective NOESY and 2D NOESY.

| Feature | 1D Selective NOESY | 2D NOESY |

| Principle | A single proton resonance is selectively irradiated, and the resulting enhancement of nearby protons is observed in a difference spectrum.[6][7] | A comprehensive map of all NOE interactions within the molecule is generated in a single experiment.[6] |

| Sensitivity | Can provide better sensitivity for detecting very small NOEs.[9] | Generally offers good clarity and sensitivity, especially for complex molecules.[10] |

| Experiment Time | Requires separate experiments for each proton of interest, which can be time-consuming.[10] | A single experiment provides a complete NOE profile, though it may take longer than a single 1D experiment.[10] |

| Data Interpretation | Simple to interpret, as only correlations to the irradiated proton are observed. | Requires analysis of a 2D map, which can be more complex but also more informative. |

| Selectivity | Relies on the ability to selectively irradiate a single, well-resolved proton. | Does not require selective irradiation, making it suitable for molecules with overlapping proton signals. |

Recommendation: For routine anomeric determination where the anomeric proton is well-resolved, a series of 1D selective NOE experiments can be highly effective. However, for more complex molecules or when a comprehensive analysis of all spatial interactions is desired, 2D NOESY is the preferred method.[5]

Experimental Protocol: A Step-by-Step Guide to 2D NOESY

This protocol outlines the key steps for acquiring high-quality 2D NOESY data for a THF derivative.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified THF derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to obtain narrow and symmetrical line shapes.

3. Acquisition of a Standard ¹H Spectrum:

-

Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all protons, particularly the anomeric proton (H-1). The anomeric proton signals typically appear in the range of 4.3-5.9 ppm.[1]

4. 2D NOESY Experiment Setup:

-

Select a 2D NOESY pulse sequence. Gradient-enhanced sequences (e.g., noesygpph) are recommended to suppress artifacts.

-

Set the mixing time (τₘ): This is a critical parameter. For small molecules (MW < 600), a mixing time of 0.5-1.0 seconds is a good starting point.[5] It may be necessary to acquire a series of NOESY spectra with different mixing times to optimize the NOE buildup.

-

Set the number of scans and increments: These parameters will depend on the sample concentration and desired signal-to-noise ratio. A typical experiment may involve 8-16 scans per increment and 256-512 increments in the indirect dimension.

5. Data Processing:

-

Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Phase correct the spectrum in both dimensions.

-

Calibrate the chemical shift axes.

Below is a diagram illustrating the general workflow for a 2D NOESY experiment.

Caption: General workflow for a 2D NOESY experiment.

Interpreting the Data: The Anomeric Fingerprint

The key to determining the anomeric configuration is the presence or absence of specific NOE cross-peaks between the anomeric proton (H-1) and other protons on the THF ring.

-

For the β-anomer (cis relationship between H-1 and H-4): A strong NOE is expected between H-1 and H-4, as well as between H-1 and H-2.

-

For the α-anomer (trans relationship between H-1 and H-4): A strong NOE is expected between H-1 and H-2, but a very weak or absent NOE is expected between H-1 and H-4. An NOE may be observed between H-1 and the substituent at C-2 if it is on the same face of the ring.

The following diagram illustrates the key spatial relationships and expected NOE correlations for a generic THF derivative.

Caption: Expected NOE correlations for α and β anomers.

Comparison with Alternative Methods

While NOE spectroscopy is a powerful tool, it is important to consider other methods for determining anomeric configuration.

| Method | Advantages | Disadvantages |

| NOE Spectroscopy | Non-destructive; provides information about solution-state conformation; applicable to a wide range of molecules. | Can be time-consuming; interpretation can be complex for flexible molecules; requires a well-resolved anomeric proton for 1D experiments. |

| J-Coupling Analysis | Can provide information about dihedral angles and, by extension, stereochemistry; relatively quick to measure. | Can be ambiguous for furanose systems due to their conformational flexibility; requires careful analysis of coupling constants.[11] |

| X-ray Crystallography | Provides a definitive, solid-state structure. | Requires a single crystal of suitable quality, which can be difficult to obtain; the solid-state conformation may not be representative of the solution-state conformation. |

| Chemical Derivatization | Can be used to lock the conformation and simplify NMR spectra. | Requires additional synthetic steps; the derivatization may alter the natural conformation of the molecule. |

Conclusion

NOE spectroscopy is an indispensable tool for the unambiguous determination of the anomeric configuration of THF derivatives in solution. By carefully selecting the appropriate NOE experiment and optimizing the acquisition parameters, researchers can obtain high-quality data that provides a clear "fingerprint" of the anomeric stereochemistry. While alternative methods exist, the non-destructive nature and applicability to solution-state structures make NOE spectroscopy a cornerstone of stereochemical analysis in modern drug discovery and development.

References

-

University College London. NOE Experiments. Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

Zhou, H. 1D and 2D NOESY Comparison. Available from: [Link]

-

Hoyt, D.W., et al. NOESY and ROESY. Environmental Molecular Sciences Laboratory. Available from: [Link]

-

Taylor & Francis. NOE – Knowledge and References. Available from: [Link]

-

Grimm, C., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(35), 9534-9541. Available from: [Link]

-

Brath, U., et al. (2016). The Exact NOE as an Alternative in Ensemble Structure Determination. Biophysical Journal, 110(3), 545-554. Available from: [Link]

-